molecular formula C23H18N6O3 B2856116 N4-(2H-1,3-benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946219-67-6

N4-(2H-1,3-benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2856116
CAS No.: 946219-67-6
M. Wt: 426.436
InChI Key: RMFSSXFSENBVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2H-1,3-Benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by distinct substitutions at the N4 and N6 positions. The N4 group is a 2H-1,3-benzodioxol-5-yl moiety, while the N6 substituent is a furan-2-ylmethyl group. The 1-phenyl group at the pyrazole ring further enhances its structural complexity.

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-6-N-(furan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3/c1-2-5-16(6-3-1)29-22-18(13-25-29)21(26-15-8-9-19-20(11-15)32-14-31-19)27-23(28-22)24-12-17-7-4-10-30-17/h1-11,13H,12,14H2,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFSSXFSENBVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C=NN(C4=NC(=N3)NCC5=CC=CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2H-1,3-benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzodioxole moiety: This step involves the coupling of the benzodioxole group to the pyrazolo[3,4-d]pyrimidine core using suitable reagents and catalysts.

    Attachment of the furan-2-ylmethyl group: This step is typically carried out through a substitution reaction, where the furan-2-ylmethyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(2H-1,3-benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N4-(2H-1,3-benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its anticancer properties and its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of N4-(2H-1,3-benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

N6 Substituent Effects :

  • The furan-2-ylmethyl group (target compound) offers a planar heterocyclic moiety, likely influencing hydrogen-bonding interactions with biological targets .
  • Alkyl chains (e.g., 3-methoxypropyl or ethyl ) enhance solubility but may reduce binding affinity compared to aromatic substituents.

Biological Activity

N4-(2H-1,3-benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine backbone with various substituents that may enhance its biological activity. The molecular formula is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, and it possesses a molecular weight of approximately 342.37 g/mol. The presence of functional groups such as the benzodioxole and furan moieties is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC19H18N4O2
Molecular Weight342.37 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : Substituents such as the benzodioxole and furan groups are introduced via various organic reactions including halogenation and coupling reactions.
  • Final Assembly : The final compound is assembled through condensation reactions to link the different substituents to the core structure.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines including:

  • Prostate Cancer (LNCaP)
  • Pancreatic Cancer (MIA PaCa-2)
  • Acute Lymphoblastic Leukemia (CCRF-CEM)

In vitro studies demonstrated that N4-(2H-1,3-benzodioxol-5-y)-N6-[furan-methyl]-1-pheny-. The mechanism of action involves the inhibition of specific enzymes that play a role in cancer progression and cell proliferation.

Case Study Example :
A study conducted by utilized structure–activity relationship (SAR) analysis to optimize the anticancer properties of this compound. Various analogs were synthesized and tested for their inhibitory effects on cancer cell growth, revealing promising results that warrant further investigation.

The biological activity of N4-(2H-1,3-benzodioxol-5-y)-N6-[furan-methyl]-1-pheny-. It likely interacts with specific molecular targets such as:

  • Kinases : Inhibiting pathways involved in cell growth and survival.

This interaction alters cellular signaling pathways leading to reduced proliferation and increased apoptosis in cancer cells.

Comparison with Related Compounds

Several compounds share structural similarities with N4-(2H-1,3-benzodioxol-5-y)-N6-[furan-methyl]-1-pheny-. Here’s a comparison highlighting their biological activities:

Compound NameStructure FeaturesBiological Activity
4-(2H-benzodioxol)pyrazoleContains benzodioxole and pyrazoleAntidepressant effects
1-(furan)pyrazole derivativesFuran substitution on pyrazoleAntimicrobial properties
2-amino-pyrimidinesSimilar core structureAnticancer activity

Q & A

Q. Optimization Strategies :

FactorOptimal ConditionImpact on Yield
Temperature80–100°CHigher yields
Catalyst Loading5–10 mol% PdReduces byproducts
Reaction Time12–24 hoursCompletes coupling
Solvent PolarityDMF/DMSOEnhances solubility

Reference reaction conditions from analogous pyrazolo-pyrimidine syntheses .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., benzodioxol and furan methyl signals) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks critical for biological activity .
  • HPLC-MS : Validates molecular weight and purity (>95%) .

Q. Example NMR Data (Analogous Compound) :

Proton Environmentδ (ppm)MultiplicityReference
Pyrazolo C-H8.2–8.5Singlet
Benzodioxol O-CH₂-O5.9–6.1Multiplet
Furan C-H6.7–7.2Doublet

Advanced: How can Design of Experiments (DoE) improve synthesis efficiency and address variable interactions?

Methodological Answer:
DoE reduces trial-and-error by systematically testing variables:

  • Variables : Temperature, catalyst loading, solvent ratio.
  • Response Surface Methodology (RSM) : Identifies non-linear relationships (e.g., Pd catalyst efficiency peaks at 8 mol%) .

Q. Case Study (Analogous Reaction) :

VariableLow LevelHigh LevelOptimal Level
Temperature (°C)7011090
Catalyst (mol%)4128
Solvent (DMF:H₂O)3:11:12:1

Using fractional factorial designs, researchers reduced experiments by 40% while maintaining >85% yield .

Advanced: How can computational modeling predict reactivity and guide structural modifications?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites. For example, the benzodioxol group’s electron-rich nature directs substitution .
  • Molecular Docking : Screens kinase inhibition potential by analyzing binding to ATP pockets (e.g., EGFR or VEGFR2) .

Q. Predicted Reactivity Hotspots :

PositionReactivity TypeTarget Application
N4-BenzodioxolElectrophilic SubstitutionKinase Inhibition
N6-Furan MethylNucleophilic AttackSolubility Enhancement

Reference ICReDD’s workflow integrating computation and experimentation .

Advanced: How should researchers resolve contradictions in biological activity data across similar analogs?

Methodological Answer:
Contradictions often arise from substituent effects or assay conditions. Strategies include:

SAR Analysis : Compare substituent electronegativity and steric effects (e.g., furan vs. phenyl groups altering kinase binding) .

Assay Standardization : Validate results using orthogonal assays (e.g., SPR vs. enzymatic activity).

Meta-Analysis : Pool data from analogs with shared cores to identify trends .

Q. Example Contradiction :

CompoundIC₅₀ (EGFR)Substituent
Benzodioxol-Furan12 nMElectron-rich
Chlorophenyl-Benzyl45 nMElectron-poor

Hypothesis: Electron-rich groups enhance π-π stacking in hydrophobic kinase pockets .

Advanced: What methodologies enable efficient scale-up from milligram to gram-scale synthesis?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves heat transfer (e.g., 5x yield increase in pyrazolo-pyrimidine cores) .
  • Membrane Separation : Purifies intermediates via nanofiltration, reducing solvent waste .

Q. Scale-Up Parameters :

ParameterLab Scale (100 mg)Pilot Scale (10 g)
Catalyst Loading10 mol%7 mol%
Mixing EfficiencyMagnetic StirringTurbulent Flow
Purity Post-Purification90%95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.